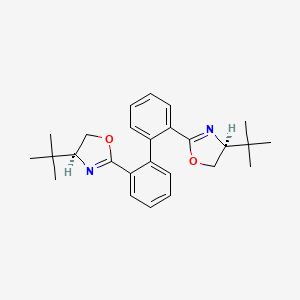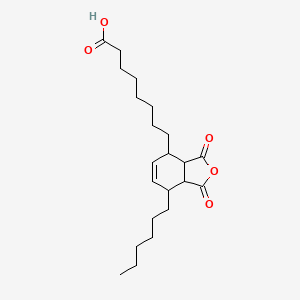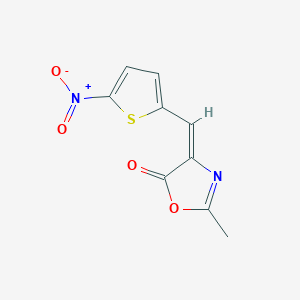
N-(4-(4-Phenyl-1-piperazinyl)phenyl)-2,6,8-trimethyl-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with trimethyl groups and a phenylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, introduction of trimethyl groups, and attachment of the phenylpiperazine moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated quinoline derivatives.
Aplicaciones Científicas De Investigación
2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine involves its interaction with specific molecular targets in the body. For example, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter important for memory and cognition . This inhibition can enhance cholinergic neurotransmission, potentially alleviating symptoms of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
2,4,6-Trimethyl-N-phenylaniline: A simpler compound with a trimethyl-substituted aromatic ring.
Uniqueness
2,6,8-Trimethyl-N-(4-(4-phenylpiperazin-1-yl)phenyl)quinolin-4-amine is unique due to its combination of a quinoline core, trimethyl groups, and a phenylpiperazine moiety. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
87602-41-3 |
|---|---|
Fórmula molecular |
C28H30N4 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
2,6,8-trimethyl-N-[4-(4-phenylpiperazin-1-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C28H30N4/c1-20-17-21(2)28-26(18-20)27(19-22(3)29-28)30-23-9-11-25(12-10-23)32-15-13-31(14-16-32)24-7-5-4-6-8-24/h4-12,17-19H,13-16H2,1-3H3,(H,29,30) |
Clave InChI |
RGHHKTSAQKTSMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
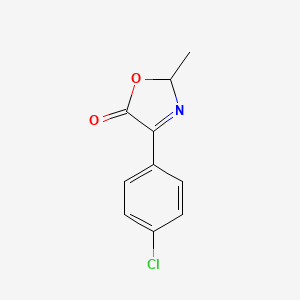
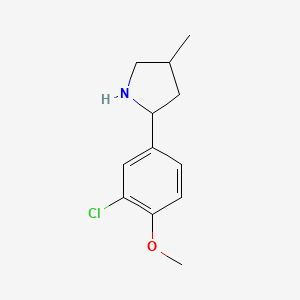


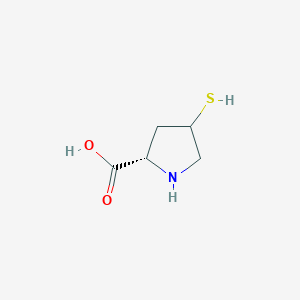
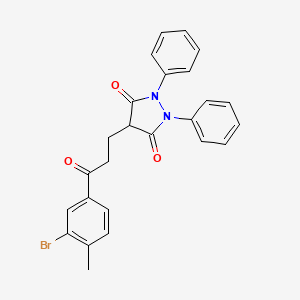
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
